molecular formula C8H15NO B11054884 octahydro-1H-cyclopenta[b]pyridin-4-ol

octahydro-1H-cyclopenta[b]pyridin-4-ol

Cat. No.: B11054884
M. Wt: 141.21 g/mol
InChI Key: QBJPYDROHNVNAT-UHFFFAOYSA-N
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Description

Octahydro-1H-cyclopenta[b]pyridin-4-ol is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-cyclopenta[b]pyridin-4-ol can be achieved through a diastereoselective synthesis strategy. One such method involves the Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization of (Z)-1-iodo-1,6-diene and alkyne . This method provides excellent diastereoselectivity and can be performed with low palladium catalyst loading without copper .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the Pd/Au-relay catalyzed method could be explored for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-cyclopenta[b]pyridin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated compounds.

Scientific Research Applications

Octahydro-1H-cyclopenta[b]pyridin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of octahydro-1H-cyclopenta[b]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1H-cyclopenta[b]pyridin-4-ol is unique due to its specific hydroxyl group, which can participate in hydrogen bonding and other interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJPYDROHNVNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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